4,4'-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonic acid
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Overview
Description
4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, chlorinated hydroxypropoxy phenyl groups, and disulphonic acid groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of 4-(3-chloro-2-hydroxypropoxy)aniline: This intermediate is synthesized by reacting 4-chloroaniline with epichlorohydrin under basic conditions.
Diazotization: The 4-(3-chloro-2-hydroxypropoxy)aniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 4,4’-dihydroxystilbene-2,2’-disulphonic acid under alkaline conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The chlorinated hydroxypropoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted hydroxypropoxy derivatives.
Scientific Research Applications
4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The azo groups can participate in electron transfer reactions, while the chlorinated hydroxypropoxy groups can form hydrogen bonds and interact with biological molecules. The disulphonic acid groups enhance the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxystilbene-2,2’-disulphonic acid: Lacks the chlorinated hydroxypropoxy groups.
4,4’-Bis(2-benzoxazolyl)stilbene: Contains benzoxazole groups instead of azo groups.
2,2’-Bis(4-hydroxyphenyl)propane:
Uniqueness
4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid is unique due to its combination of azo, chlorinated hydroxypropoxy, and disulphonic acid groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
94042-70-3 |
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Molecular Formula |
C32H30Cl2N4O10S2 |
Molecular Weight |
765.6 g/mol |
IUPAC Name |
5-[[4-(3-chloro-2-hydroxypropoxy)phenyl]diazenyl]-2-[(E)-2-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H30Cl2N4O10S2/c33-17-27(39)19-47-29-11-7-23(8-12-29)35-37-25-5-3-21(31(15-25)49(41,42)43)1-2-22-4-6-26(16-32(22)50(44,45)46)38-36-24-9-13-30(14-10-24)48-20-28(40)18-34/h1-16,27-28,39-40H,17-20H2,(H,41,42,43)(H,44,45,46)/b2-1+,37-35?,38-36? |
InChI Key |
YKVXKZMMZRLTAE-IXORUJLASA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC(CCl)O)S(=O)(=O)O)S(=O)(=O)O)OCC(CCl)O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC(CCl)O)S(=O)(=O)O)S(=O)(=O)O)OCC(CCl)O |
Origin of Product |
United States |
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